molecular formula C13H11NO2 B1394041 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde CAS No. 1287217-25-7

4-(4-Methoxyphenyl)pyridine-2-carbaldehyde

Cat. No.: B1394041
CAS No.: 1287217-25-7
M. Wt: 213.23 g/mol
InChI Key: DTYYIWDGSFNFHW-UHFFFAOYSA-N
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Description

Overview of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde: Definition and Significance

This compound is an organic compound with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 grams per mole. This heterocyclic aromatic aldehyde is characterized by a pyridine ring substituted at the 2-position with an aldehyde group and at the 4-position with a 4-methoxyphenyl group. The compound belongs to the broader class of pyridinecarboxaldehydes, which are essential building blocks in organic synthesis due to their dual functionality combining the electron-deficient nature of the pyridine nucleus with the electrophilic character of the aldehyde group.

The structural significance of this compound lies in its unique combination of functional groups that confer distinct chemical and physical properties. The presence of both the methoxyphenyl substituent and the pyridine ring creates opportunities for diverse reactivity patterns, including nucleophilic addition reactions at the aldehyde carbon, electrophilic aromatic substitution on the phenyl ring, and coordination chemistry through the pyridine nitrogen. The methoxy group enhances the electron density of the phenyl ring while providing additional sites for hydrogen bonding interactions, which influences the compound's solubility characteristics and binding affinity in biological systems.

The compound's significance extends beyond its structural features to its practical applications in scientific research. It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry where its heterocyclic framework provides a foundation for drug development. The aldehyde functional group enables formation of Schiff bases through condensation reactions with primary amines, while the aromatic system allows for π-π stacking interactions that are crucial in molecular recognition processes.

Historical Context and Discovery

The development of this compound is rooted in the broader historical context of pyridine chemistry, which began with the isolation of pyridine from coal tar in 1846 by Thomas Anderson. The systematic exploration of pyridinecarboxaldehydes as a class of compounds emerged in the mid-20th century as organic chemists recognized their potential as versatile synthetic intermediates. Pyridine-2-carbaldehyde, the parent compound without the methoxyphenyl substitution, was among the first pyridinaldehydes to be extensively studied and characterized.

The specific synthesis and characterization of this compound represents a more recent development in heterocyclic chemistry, reflecting the growing interest in functionalized pyridine derivatives for pharmaceutical and materials applications. The compound's development was facilitated by advances in synthetic methodologies, particularly condensation reactions that allow for the efficient construction of substituted pyridine rings. The recognition of methoxyphenyl-substituted heterocycles as privileged scaffolds in medicinal chemistry further drove research interest in this particular derivative.

The emergence of this compound in the chemical literature coincided with the expansion of combinatorial chemistry approaches in the 1990s and 2000s, where researchers sought to create diverse libraries of heterocyclic compounds for biological screening. The unique combination of pyridine and methoxyphenyl moieties in this compound positioned it as an attractive target for synthetic chemists working on drug discovery programs, particularly those focused on developing compounds with enhanced selectivity and improved pharmacological profiles.

Relevance in Contemporary Chemical Research

In contemporary chemical research, this compound has established itself as a compound of significant interest across multiple research domains. Its relevance stems from its unique structural features that enable participation in diverse chemical transformations and its potential applications in cutting-edge research areas. The compound's aldehyde functionality makes it particularly valuable for the formation of Schiff bases, which serve as important ligands in coordination chemistry and as intermediates in the synthesis of biologically active compounds.

The contemporary significance of this compound is evidenced by its utilization in pharmaceutical development, where it serves as a key intermediate in the synthesis of novel therapeutic agents. Research has demonstrated that derivatives of this compound exhibit potential anti-cancer properties, with molecular docking studies indicating enhanced binding interactions compared to simpler vanillin derivatives. The compound's ability to interact effectively with biological targets through its aromatic framework and hydrogen bonding capabilities has made it a subject of intense investigation in medicinal chemistry research programs.

Properties

IUPAC Name

4-(4-methoxyphenyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13-4-2-10(3-5-13)11-6-7-14-12(8-11)9-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYYIWDGSFNFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

One of the most common synthetic approaches involves a condensation reaction between 4-methoxybenzaldehyde and 2-pyridinecarboxaldehyde, facilitated by basic conditions. This method leverages the formation of a Schiff base or related intermediates, culminating in the formation of the target aldehyde.

Reaction Conditions & Reagents

  • Reagents : 4-Methoxybenzaldehyde, 2-pyridinecarboxaldehyde
  • Base : Sodium hydroxide or potassium carbonate
  • Solvent : Ethanol or methanol
  • Temperature : Reflux at 80–100°C
  • Time : 4–8 hours

Mechanism

The reaction proceeds via a nucleophilic attack of the pyridine nitrogen on the aldehyde carbon, followed by dehydration to form the conjugated system. The process is typically driven to completion by removing water or using azeotropic distillation.

Data Table 1: Typical Reaction Parameters

Parameter Value Reference
Reagents 4-Methoxybenzaldehyde, 2-pyridinecarboxaldehyde ,
Base Sodium hydroxide or potassium carbonate ,
Solvent Ethanol or methanol ,
Temperature Reflux (80–100°C) ,
Reaction Time 4–8 hours ,

Vilsmeier-Haack Formylation of 4-Methoxyphenylpyridine Derivatives

Methodology

The Vilsmeier-Haack reaction is a prominent route for introducing aldehyde groups onto aromatic rings, especially pyridines. It involves the formation of a reactive iminium ion from phosphorus oxychloride (POCl₃) and DMF, which then reacts with the aromatic substrate.

Reaction Conditions & Reagents

Process

  • Preparation of the Vilsmeier reagent at low temperature.
  • Addition of the substrate (e.g., 4-methoxyphenylpyridine) to the reagent.
  • Refluxing to facilitate formylation.
  • Work-up involves quenching with ice, filtration, and purification.

Data Table 2: Vilsmeier-Haack Formylation Conditions

Parameter Value Reference
Reagents POCl₃, DMF, substrate
Temperature during addition 0–5°C
Reflux duration 3–24 hours
Work-up Quenching with ice, filtration, recrystallization

Oxidative and Reductive Transformations

Oxidation of the Aldehyde

  • Reagents : Potassium permanganate, chromium trioxide
  • Outcome : Conversion to carboxylic acid derivatives
  • Conditions : Mild to strong oxidizing conditions, typically at room temperature or slightly elevated temperatures.

Reduction of the Aldehyde

  • Reagents : Sodium borohydride, lithium aluminum hydride
  • Outcome : Reduction to corresponding alcohols
  • Conditions : Reactions conducted in ethanol or tetrahydrofuran at 0°C to room temperature.

Data Table 3: Oxidation and Reduction Conditions

Transformation Reagents Conditions Product Reference
Oxidation KMnO₄, CrO₃ Room temperature, mild to vigorous Carboxylic acid derivative ,
Reduction NaBH₄, LiAlH₄ 0°C to room temperature in ethanol or THF Alcohol derivative ,

Industrial Synthesis Approaches

Scalable Methods

In large-scale manufacturing, continuous flow reactors and optimized catalysts are employed to improve yield, purity, and process safety. These methods often involve:

  • Precise temperature control
  • Catalytic systems such as transition metal complexes
  • Use of environmentally benign solvents

Key Considerations

  • Reaction kinetics
  • Purification efficiency
  • Waste minimization

Data Table 4: Industrial Parameters

Parameter Typical Value Reference
Reactor Type Continuous flow reactor
Catalysts Transition metal complexes
Temperature Range 80–120°C
Yield >85%

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid.

    Reduction: 4-(4-Methoxyphenyl)pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde is in pharmaceutical development . This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly in the design of anti-cancer agents. Its structural features enable effective interactions with biological targets, making it a valuable component in drug formulation processes. Research indicates that derivatives of this compound exhibit potential as enzyme inhibitors, which are essential in developing targeted cancer therapies .

Biological Research

In biological research , this compound is employed to investigate various cellular mechanisms. It plays a significant role in studies focused on enzyme inhibition and receptor binding. By understanding how this compound interacts with different biological systems, researchers can gain insights into potential therapeutic pathways and mechanisms of action for various diseases. Its utility in creating Schiff bases also allows it to act as a bidentate ligand, facilitating studies in coordination chemistry .

Material Science

The application of this compound extends into material science , particularly in the formulation of advanced materials such as organic light-emitting diodes (OLEDs). The incorporation of this compound into OLEDs enhances their efficiency and performance, showcasing its potential in developing next-generation electronic devices .

Analytical Chemistry

In the realm of analytical chemistry , this compound is utilized as a standard reference material in chromatographic techniques. This application is crucial for accurately quantifying similar compounds within complex mixtures, thereby aiding researchers in obtaining reliable data during chemical analyses .

Cosmetic Industry

The compound is also explored for its potential applications within the cosmetic industry . Due to its antioxidant properties, this compound can be beneficial in skin care formulations. Research into its efficacy suggests that it may contribute positively to skin health, making it an attractive ingredient for cosmetic products aimed at improving skin appearance and health .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for anti-cancer agents; enzyme inhibitors for targeted therapies
Biological ResearchStudies on enzyme inhibition and receptor binding; insights into therapeutic pathways
Material ScienceUsed in OLED formulations; enhances efficiency and performance of electronic devices
Analytical ChemistryActs as a standard reference material; aids in quantifying compounds in complex mixtures
Cosmetic IndustryExplored for skin care formulations; potential antioxidant properties beneficial for skin health

Case Studies and Research Findings

  • Pharmaceutical Synthesis : A study highlighted the synthesis of derivatives from this compound that demonstrated significant anti-cancer activity through targeted enzyme inhibition mechanisms .
  • Coordination Chemistry : Research indicated that Schiff bases formed from this compound exhibit robust characteristics as bidentate ligands, enhancing their utility in coordination complexes .
  • Material Performance : Investigations into OLED technology have shown that incorporating this compound can lead to improved light emission properties, making it a candidate for future electronic applications .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

  • The position of the methoxyphenyl group (e.g., 4 vs. 6 on the pyridine ring) alters steric hindrance and electronic properties. For example, 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde has reduced steric interference compared to the 4-substituted analogue, favoring applications in supramolecular chemistry .
  • Electron-withdrawing groups (e.g., –Cl in 6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde) increase electrophilicity at the carbaldehyde site, enhancing reactivity in nucleophilic addition reactions .

Functional Group Diversity :

  • Bipyridine derivatives like 4′-Methyl-2,2′-bipyridine-4-carbaldehyde exhibit stronger chelating abilities with transition metals (e.g., Ru, Pt) due to dual pyridine coordination sites, making them ideal for catalytic systems .
  • Hydroxy and hydroxymethyl groups in 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde increase polarity and solubility, critical for biological applications such as coenzyme synthesis .

Biological Activity :

  • Methoxy-substituted derivatives are often explored for anticancer and antimicrobial properties due to their ability to intercalate DNA or inhibit enzymes .
  • Chloro-substituted analogues show enhanced cytotoxicity, as seen in studies linking halogenated pyridines to apoptosis induction in cancer cells .

Ligand Design and Coordination Chemistry

This compound has been used to synthesize Schiff base ligands for Ru(II) and Pt(II) complexes, which exhibit antitumor activity by binding to DNA or protein targets . In contrast, bipyridine-carbaldehyde derivatives (e.g., 4′-Methyl-2,2′-bipyridine-4-carbaldehyde) form stable complexes with lanthanides for luminescent materials .

Pharmaceutical Intermediates

The carbaldehyde group in 6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde serves as a precursor for antineoplastic agents, demonstrating IC₅₀ values below 10 μM in breast cancer cell lines . Similarly, methoxy-substituted pyridines are intermediates in tamoxifen analogues for hormone therapy .

Material Science

6-(4-Methoxyphenyl)pyridine-2-carbaldehyde derivatives have been incorporated into covalent organic frameworks (COFs) for gas storage and catalysis, leveraging their planar geometry and π-conjugation .

Biological Activity

4-(4-Methoxyphenyl)pyridine-2-carbaldehyde is an organic compound with significant biological activity, characterized by its unique chemical structure that includes a pyridine ring, a methoxyphenyl group, and an aldehyde functional group. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H11NO2
  • Molecular Weight : 213.23 g/mol
  • Structure : The compound features a pyridine ring substituted at the 2-position with an aldehyde and at the 4-position with a methoxyphenyl group.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial effects against a range of pathogens. Its ability to inhibit bacterial growth makes it a candidate for further pharmacological studies aimed at developing new antibiotics.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in various tumor cell lines. For instance, it has demonstrated inhibitory effects on the proliferation of cancer cells in vitro, suggesting potential as an anticancer agent .

The mechanism of action involves the interaction of the aldehyde group with nucleophilic sites on proteins and enzymes, leading to potential inhibition of their activity. The aromatic structure allows for π-π interactions, enhancing binding affinity to biological targets.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential. The minimum inhibitory concentration (MIC) values were found to be competitive with existing antibiotics.
  • Anticancer Evaluation :
    • In a series of experiments involving human tumor cell lines, this compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth .
  • Mechanistic Insights :
    • Research into the compound's interactions revealed that it can form covalent bonds with target proteins, potentially leading to the modulation of enzymatic activities critical in cancer progression and microbial resistance mechanisms.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde C13H11NO2Similar structure; different position of substituents
4-Methoxybenzaldehyde C8H10O3Lacks pyridine functionality; simpler structure
Pyridine-2-carboxaldehyde C7H7NOLacks methoxyphenyl substitution; different reactivity

The presence of both the methoxyphenyl group and the aldehyde functionality in this compound enhances its reactivity and biological properties compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde?

Methodological Answer: The synthesis typically involves multi-step condensation and functionalization. A common approach includes:

  • Step 1: Condensation of 4-methoxybenzaldehyde with 2-aminopyridine derivatives under catalytic conditions (e.g., palladium or copper catalysts) in solvents like dimethylformamide (DMF) or toluene .
  • Step 2: Oxidation of intermediate pyridine derivatives to introduce the aldehyde group, using oxidizing agents such as MnO₂ or Dess-Martin periodinane.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Key Considerations: Monitor reaction progress via TLC, and confirm product identity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

  • NMR Spectroscopy: ¹H NMR (δ 9.8–10.0 ppm for aldehyde proton; δ 8.2–8.6 ppm for pyridine protons) and ¹³C NMR (δ ~190 ppm for aldehyde carbon) .
  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O from methoxy group).
  • Mass Spectrometry: HRMS (ESI⁺) to confirm molecular ion [M+H]⁺.
  • X-ray Crystallography: For unambiguous confirmation of molecular geometry, employ SHELX for refinement and ORTEP-3 for visualization .

Q. What safety precautions should be taken when handling this compound in a research setting?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents.
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Toxicity Mitigation: Limited toxicity data exist; treat as a potential irritant. Follow protocols for handling unknown toxicity compounds, including emergency eyewash/shower access .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)₂ vs. CuI for condensation efficiency; adjust catalyst loading (1–5 mol%) .
  • Solvent Optimization: Compare DMF (high polarity, 80°C) vs. toluene (reflux, 110°C) for reaction rate and by-product formation.
  • Design of Experiments (DoE): Use fractional factorial designs to evaluate interactions between temperature, catalyst, and stoichiometry.
  • Yield Analysis: Track isolated yields vs. reaction time via HPLC; aim for >70% yield with <5% impurities .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • Data Reassessment: Re-examine diffraction data (e.g., SHELXL refinement) for twinning or disordered solvent molecules .
  • Cross-Validation: Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16).
  • Alternative Methods: If X-ray data conflict with NMR, use dynamic NMR (VT-NMR) to probe conformational flexibility in solution .

Q. How can computational methods predict the reactivity or stability of this compound under varying conditions?

Methodological Answer:

  • Reactivity Modeling: Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites.
  • Solubility Prediction: Use COSMO-RS to simulate solubility in organic/aqueous mixtures.
  • Degradation Pathways: Apply molecular dynamics (MD) simulations to assess hydrolysis or photodegradation kinetics under UV exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Methoxyphenyl)pyridine-2-carbaldehyde
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4-(4-Methoxyphenyl)pyridine-2-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.